(11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
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Overview
Description
(11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Oxidation: Introduction of oxygen atoms into the precursor molecule.
Epoxidation: Formation of an epoxy group by reacting with an oxidizing agent.
Acetylation: Addition of an acetyl group to the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
Chemistry
The compound is used as a starting material for the synthesis of other complex steroids and as a reagent in organic chemistry research.
Biology
In biological research, the compound may be used to study steroid metabolism and hormone regulation.
Medicine
Industry
In the industrial sector, the compound may be used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione involves binding to specific receptors in the body, such as steroid hormone receptors. This binding can modulate gene expression and influence various physiological processes, including inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Corticosteroids: Compounds like hydrocortisone and prednisone.
Anabolic Steroids: Compounds like testosterone and nandrolone.
Uniqueness
(11alpha,16alpha)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its epoxy and acetyl groups contribute to its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C24H30O6 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[2-[(1R,2S,10S,11S,13R,14R,15S,17R)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20-,21+,22+,23+,24+/m1/s1 |
InChI Key |
MONKXVNQUJNHLQ-JYLLKXNSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@]35[C@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C |
Origin of Product |
United States |
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